Noroxycodone Hydrochloride (CAS 52446-25-0) is the primary N-demethylated metabolite of the opioid analgesic oxycodone (commercially formulated as Oxaydo) and is officially designated as Oxycodone EP Impurity C. In human metabolism, the CYP3A4 pathway converts approximately 45% of an oxycodone dose into noroxycodone, making it the most abundant circulating biomarker for drug exposure [1]. For procurement professionals in clinical toxicology, forensic analysis, and pharmaceutical manufacturing, sourcing this specific compound as a high-purity Certified Reference Material (CRM) is essential. It serves as the definitive analytical standard for therapeutic drug monitoring (TDM), LC-MS/MS assay calibration, and regulatory compliance in active pharmaceutical ingredient (API) batch release, where it must be quantified below strict pharmacopeial thresholds [2].
Substituting the parent drug (oxycodone) or minor metabolites (like oxymorphone) for Noroxycodone Hydrochloride in compliance testing fundamentally undermines assay integrity. Because noroxycodone is a unique biotransformation product not available commercially as a prescription analgesic, its presence in urine definitively proves human ingestion rather than direct adulteration of the sample with Oxaydo tablets [1]. Furthermore, in pharmaceutical quality control, utilizing generic opiate mixtures or in-house synthesized crude standards instead of an ISO-certified EP Impurity C standard fails to meet ICH guidelines. Uncertified substitutes lack the metrological traceability required to accurately quantify impurities at the stringent <0.1% (1000 ppm) regulatory limit, risking costly API batch rejections during audits[2].
In clinical urine drug testing for oxycodone (Oxaydo) compliance, relying solely on the parent drug leads to false negatives. Studies show that noroxycodone is detected in 31.3% of patient specimens, and importantly, is found as the sole indicator of ingestion in 9.4% of cases where the parent drug is absent [1]. Procuring CAS 52446-25-0 as an LC-MS/MS reference standard allows laboratories to differentiate true patient compliance from direct sample adulteration.
| Evidence Dimension | Detection prevalence in absence of parent drug |
| Target Compound Data | Noroxycodone detected in 9.4% of compliant specimens lacking parent drug |
| Comparator Or Baseline | Oxycodone (parent drug) yields 0% detection in these rapid-metabolizer cases |
| Quantified Difference | 9.4% reduction in false-negative compliance reports |
| Conditions | LC-MS/MS urinalysis with 50 ng/mL Limit of Quantitation (LOQ) |
Procuring this standard is essential for forensic and clinical labs to accurately confirm drug ingestion and prevent false-negative compliance reports.
Noroxycodone is the primary N-demethylated metabolite of oxycodone, driven by the CYP3A4 pathway. In human liver microsome assays, the intrinsic clearance for noroxycodone formation is highly dominant (10.5 µL/min/mg) compared to the CYP2D6-mediated oxymorphone pathway (1.5 µL/min/mg) [1]. Using high-purity Noroxycodone HCl is critical for in vitro assays evaluating drug-drug interactions, as inhibiting CYP3A4 shunts metabolism and dramatically alters these clearance ratios.
| Evidence Dimension | Intrinsic clearance rate in hepatic microsomes |
| Target Compound Data | 10.5 µL/min/mg (Noroxycodone formation via CYP3A4) |
| Comparator Or Baseline | 1.5 µL/min/mg (Oxymorphone formation via CYP2D6) |
| Quantified Difference | 7-fold higher intrinsic clearance for the target metabolite pathway |
| Conditions | In vitro human liver microsome multienzyme Michaelis-Menten kinetics |
Enables DMPK researchers to accurately quantify CYP3A4-mediated drug-drug interactions and metabolic shunting for new oxycodone formulations.
In the pharmaceutical manufacturing of oxycodone API, noroxycodone is strictly monitored as EP Impurity C. Regulatory guidelines mandate that individual related substances must be controlled below 0.1% (1000 ppm) [1]. Utilizing a Certified Reference Material (CRM) of CAS 52446-25-0, rather than an uncertified in-house standard, provides the exact retention time and ionization efficiency required to validate HPLC or LC-MS/MS methods for commercial batch release.
| Evidence Dimension | Regulatory impurity threshold quantification |
| Target Compound Data | Certified traceability for quantification at <0.1% (1000 ppm) limits |
| Comparator Or Baseline | Uncertified crude standards lack ISO 17034 traceability for precise ppm-level validation |
| Quantified Difference | Guarantees regulatory compliance for API release vs. high risk of batch rejection |
| Conditions | HPLC-UV or LC-MS/MS impurity profiling of finished API batches |
Procuring an ISO-certified standard of EP Impurity C is a strict regulatory requirement for pharmaceutical QA/QC departments to release commercial oxycodone batches.
For high-throughput clinical testing, the extraction efficiency of metabolites from plasma dictates assay reliability. In liquid-liquid extraction protocols for LC-MS/MS, noroxycodone demonstrates a recovery rate of 37.4%, significantly outperforming the minor metabolite oxymorphone (18.2%)[1]. This allows laboratories to achieve a highly sensitive Lower Limit of Quantitation (LLOQ) of 0.2 ng/mL, ensuring robust detection even at low physiological concentrations.
| Evidence Dimension | Liquid-liquid extraction recovery from human plasma |
| Target Compound Data | 37.4% recovery (Noroxycodone) |
| Comparator Or Baseline | 18.2% recovery (Oxymorphone) |
| Quantified Difference | 2.05-fold higher matrix extraction recovery |
| Conditions | HPLC-ESI-MS/MS following liquid-liquid extraction |
Higher extraction recovery translates to fewer sample preparation failures and more reliable low-level quantification in high-throughput clinical toxicology workflows.
Because noroxycodone is detected in 9.4% of compliant patient urine specimens where the parent drug is entirely absent, procuring this standard is essential for pain management clinics and reference labs. It serves as the definitive calibrator to rule out false-negative compliance reports and detect direct sample adulteration [1].
In industrial API manufacturing, CAS 52446-25-0 is utilized as the official EP Impurity C standard. QA/QC laboratories must procure this material to validate HPLC/LC-MS methods, ensuring that residual noroxycodone in commercial Oxaydo/oxycodone batches remains strictly below the 0.1% (1000 ppm) regulatory threshold[2].
Due to its dominant 10.5 µL/min/mg intrinsic clearance rate via CYP3A4, this compound is the required analytical target for in vitro microsomal assays. Pharmaceutical researchers use it to quantify metabolic shunting and evaluate the pharmacokinetic risks of co-administering oxycodone with CYP3A4 inhibitors[3].
Leveraging its superior 37.4% liquid-liquid extraction recovery from plasma compared to minor metabolites, forensic laboratories procure this standard to establish highly sensitive LC-MS/MS methods (LLOQ 0.2 ng/mL). This enables the accurate determination of exposure timelines even hours after the parent drug has been fully metabolized [4].